Product packaging for N-Acetyl 6-chlorotryptophan(Cat. No.:CAS No. 50517-10-7)

N-Acetyl 6-chlorotryptophan

Cat. No.: B021851
CAS No.: 50517-10-7
M. Wt: 280.7 g/mol
InChI Key: LCLMWFCLWYOLIO-UHFFFAOYSA-N
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Description

Contextualization within Tryptophan Metabolism and Derivatives

L-tryptophan is an essential amino acid, serving as a fundamental building block for protein synthesis and as a precursor for a multitude of bioactive compounds. nih.gov Its metabolic pathways are complex, leading to the production of neurotransmitters like serotonin (B10506), the vitamin niacin, and a range of metabolites in the kynurenine (B1673888) pathway. nih.govresearchgate.net

N-Acetyl 6-chlorotryptophan belongs to a broader class of compounds known as tryptophan derivatives, which are generated by modifying the core tryptophan structure. researchgate.netfrontiersin.org These derivatives can be naturally occurring or, as in this case, synthetically produced. The introduction of a halogen atom, such as chlorine, to the tryptophan molecule creates a halogenated tryptophan derivative. frontiersin.org Halogenation can occur at various positions on the indole (B1671886) ring, with enzymes like tryptophan 6-halogenase capable of catalyzing this reaction at the 6-position. frontiersin.org

The N-acetylation of 6-chlorotryptophan is a key chemical modification. In research and synthesis, the acetyl group can serve as a protecting group or can alter the compound's biological activity. For instance, racemic N-acetyl-6-chloro-Trp is an intermediate in the enantioselective synthesis of 6-chloro-L-tryptophan (B15053), where an enzyme is used to hydrolyze the acetyl group from the L-enantiomer. nih.gov

Significance in Biochemical and Medicinal Chemistry Research

Halogenated tryptophan derivatives are of significant interest in the pharmaceutical, chemical, and agrochemical industries. frontiersin.org They are found in various natural products with potent biological activities, including antibiotics and antitumor agents. frontiersin.org The modification of tryptophan's structure, such as through halogenation, can lead to compounds with unique bioactivities. nih.govebi.ac.uk

6-chlorotryptophan, the parent compound of this compound, has been identified as an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO). nih.gov IDO is a key enzyme in the kynurenine pathway of tryptophan metabolism. nih.gov By inhibiting this enzyme, compounds like 6-chlorotryptophan can modulate the levels of neuroactive kynurenine metabolites, making them valuable tools for studying neurological diseases. nih.govebi.ac.uk The incorporation of 6-chlorotryptophan into peptides has also been shown to enhance their binding affinity to therapeutic targets like Mdm2, which is relevant in cancer research. ebi.ac.uk

Overview of this compound as a Research Probe

This compound primarily serves as a chemical intermediate and a research tool. Its acetylated form is a key component in the synthesis of optically pure 6-chloro-L-tryptophan. nih.gov The synthesis involves creating a racemic mixture of N-acetyl-6-chloro-Trp, which is then subjected to enzymatic resolution to isolate the desired L-isomer. nih.gov

The properties of this compound and its parent compound are useful for probing biological systems. For example, 6-chlorotryptophan can be metabolized in the body to compounds like 7-chlorokynurenate, a potent antagonist of NMDA receptors, which are crucial for neuronal function. ebi.ac.uk This makes it a useful prodrug for delivering active compounds to study neurological processes. ebi.ac.uk Furthermore, halogenated tryptophans are utilized in genetic code expansion technology to incorporate noncanonical amino acids into proteins, allowing for detailed studies of protein structure and function. nih.gov

Table 1: Properties of this compound

Property Value
CAS Number 50517-10-7
Molecular Formula C₁₃H₁₃ClN₂O₃
Molecular Weight 280.71 g/mol
Appearance Off-White Solid

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
L-tryptophan
Halogenated Tryptophan Derivatives
Serotonin
Niacin
Kynurenine
6-chloro-L-tryptophan
N-acetylserine
Indoleamine 2,3-dioxygenase (IDO)
7-chlorokynurenate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₃H₁₃ClN₂O₃ B021851 N-Acetyl 6-chlorotryptophan CAS No. 50517-10-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetamido-3-(6-chloro-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3/c1-7(17)16-12(13(18)19)4-8-6-15-11-5-9(14)2-3-10(8)11/h2-3,5-6,12,15H,4H2,1H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLMWFCLWYOLIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40512177
Record name N-Acetyl-6-chlorotryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50517-10-7
Record name N-Acetyl-6-chlorotryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50517-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyl-6-chlorotryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Acetyl 6 Chlorotryptophan and Analogues

Enantioselective Synthesis Strategies

The creation of N-Acetyl 6-chlorotryptophan with a specific three-dimensional arrangement (enantioselectivity) is crucial for its application in medicinal chemistry. ebi.ac.uk Researchers have developed several sophisticated methods to control its stereochemistry.

Enzymatic Hydrolysis for Chiral Resolution

One effective strategy for obtaining the desired L-enantiomer of 6-chlorotryptophan involves a process of chiral resolution. ebi.ac.uknih.gov This method starts with the synthesis of a racemic mixture of N-acetyl-6-chlorotryptophan, meaning it contains equal amounts of both the L- and D-forms. nih.gov The synthesis is achieved by condensing 6-chloroindole (B17816) with N-acetylserine. nih.gov

Following the creation of the racemic mixture, an enzyme called L-aminoacylase is introduced. ebi.ac.uknih.gov This enzyme specifically acts on the N-acetyl-L-6-chlorotryptophan, hydrolyzing it to produce 6-chloro-L-tryptophan (B15053). The N-acetyl-D-6-chlorotryptophan remains unchanged, allowing for the separation of the desired L-isomer. nih.gov This kinetic resolution process is a key step in producing the optically pure compound. nih.gov The optical purity of the final product can be verified using techniques like high-performance liquid chromatography (HPLC) with a chiral stationary phase. ebi.ac.uknih.gov

Table 1: Enzymatic Resolution of Racemic N-Acetyl-6-chlorotryptophan

Step Description Key Reagents/Enzymes Outcome
1. Synthesis of Racemic Mixture Condensation of 6-chloroindole with N-acetylserine. nih.gov 6-chloroindole, N-acetylserine, Acetic Anhydride, Acetic Acid. nih.gov Racemic N-acetyl-6-chlorotryptophan. nih.gov
2. Enzymatic Hydrolysis Selective hydrolysis of the L-enantiomer. nih.gov L-aminoacylase, CoCl₂·6H₂O. nih.gov 6-chloro-L-tryptophan and unreacted N-acetyl-D-6-chlorotryptophan. nih.gov
3. Separation Isolation of the desired L-isomer. nih.gov Acidification and extraction. nih.gov Optically pure 6-chloro-L-tryptophan. nih.gov

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are compounds temporarily incorporated into a synthesis to guide the stereochemical outcome of a reaction. wikipedia.org Oxazolidinones, popularized by David A. Evans, are a prominent class of chiral auxiliaries used in various stereoselective transformations, including alkylation reactions. wikipedia.org The substituents on the oxazolidinone ring create steric hindrance, directing the approach of incoming reagents to a specific face of the molecule, thereby controlling the formation of the desired stereocenter. wikipedia.org After the key stereoselective step, the auxiliary can be removed. wikipedia.org

Another well-known example is the Schöllkopf chiral auxiliary, which is instrumental in the asymmetric synthesis of tryptophan analogues. researchgate.netnih.gov This method involves the diastereoselective alkylation of the chiral auxiliary to produce an intermediate with high diastereomeric excess. nih.gov This strategy has been successfully applied to the large-scale synthesis of optically pure 6-methoxy-D-tryptophan, a related analogue. researchgate.netnih.gov

Palladium-Catalyzed Heteroannulation Reactions

A powerful method for constructing the indole (B1671886) ring system of tryptophan analogues involves a palladium-catalyzed heteroannulation reaction. researchgate.netnih.gov This reaction brings together a substituted o-iodoaniline with an internal alkyne. nih.gov The Larock heteroannulation, a specific type of this reaction, is known for its high regioselectivity, consistently placing the bulkier substituent of the alkyne at the 2-position of the resulting indole ring. ub.edu

To achieve enantioselectivity, this method is often combined with the use of a chiral auxiliary, such as the Schöllkopf auxiliary. researchgate.netnih.gov An internal alkyne bearing the chiral auxiliary is prepared with high diastereomeric excess and then subjected to the palladium-catalyzed heteroannulation with the appropriate o-iodoaniline. nih.gov This approach has proven versatile for synthesizing a variety of optically active substituted tryptophan derivatives. researchgate.net

Stereoselective Alkylation of Chiral Glycine (B1666218) Enolate Equivalents

The stereoselective alkylation of chiral glycine enolate equivalents is another important strategy for the asymmetric synthesis of α-amino acids, including tryptophan analogues. rsc.org This method utilizes a chiral glycine equivalent, which is a molecule that acts as a template for the glycine structure. rsc.org Deprotonation of this equivalent with a strong base generates a chiral enolate. wikipedia.org

This enolate then reacts with an electrophile, such as an alkyl halide, in a highly diastereoselective manner. wikipedia.org The inherent chirality of the enolate directs the incoming electrophile to one side, leading to the formation of a new stereocenter with a specific configuration. wikipedia.org Subsequent hydrolysis removes the chiral directing group, yielding the desired enantiomerically enriched α-amino acid. rsc.org

Chemoenzymatic Synthesis Protocols

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis to create efficient and selective reaction pathways. nih.govresearchgate.net In the context of this compound and its analogues, this approach can be particularly advantageous. researchgate.net

One example involves using the first adenylation domain of tyrocidine synthetase 1 (TycA-A). researchgate.net This enzyme exhibits broad substrate flexibility and can activate tryptophan analogues, including 6-chlorotryptophan, to form an aminoacyl-AMP intermediate. researchgate.net This activated intermediate can then react with various nucleophiles, such as amines, to form amide bonds in a highly specific manner. researchgate.net This method provides an alternative to traditional chemical methods for amide bond formation, which can sometimes require harsh conditions. researchgate.net

Table 2: Chemoenzymatic Synthesis of Tryptophyl-N-Alkylamides

Enzyme Substrate Nucleophile Product Reference
TycA-A 6-Chlorotryptophan Proline 6-Chlorotryptophyl-proline researchgate.net
TycA-A 6-Chlorotryptophan Azetidine 6-Chlorotryptophyl-azetidine researchgate.net
TycA-A 6-Chlorotryptophan Dimethylamine 6-Chlorotryptophyl-dimethylamine researchgate.net

Optimization of Synthetic Pathways for Stereochemical Purity

Achieving high stereochemical purity is a critical goal in the synthesis of this compound. ebi.ac.uk Optimization of the entire synthetic pathway often involves a combination of the strategies mentioned above, along with careful control of reaction conditions. For instance, in the enzymatic resolution method, the choice of enzyme, pH, and temperature can significantly impact the efficiency and selectivity of the hydrolysis step. nih.govresearchgate.net

Furthermore, analytical techniques play a crucial role in monitoring and optimizing for stereochemical purity. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful tool for separating and quantifying the enantiomers of 6-chlorotryptophan, allowing for the precise determination of enantiomeric excess. ebi.ac.uknih.gov The development of specialized chiral stationary phases, such as those based on Cinchona alkaloids, has enabled highly efficient separation of tryptophan derivatives. ebi.ac.uknih.gov By carefully analyzing the outcomes of different synthetic routes and reaction conditions, chemists can refine their methods to produce this compound with the highest possible stereochemical purity. ebi.ac.uknih.gov

Incorporation of Halogenated Tryptophan Analogues into Peptides and Proteins

The introduction of halogenated tryptophan analogues into peptides and proteins is a powerful strategy for modulating the physico-chemical and structural properties of these biomolecules. mdpi.com This post-translational modification can enhance biological activity, alter specificity, and provide unique probes for studying protein structure and function. mdpi.comacs.org Various methods have been developed to achieve site-specific incorporation of these non-canonical amino acids, primarily in bacterial expression systems like Escherichia coli and Lactococcus lactis. acs.orgnih.gov

One common approach involves the use of tryptophan auxotroph strains, which are incapable of synthesizing their own tryptophan and are thus forced to incorporate externally supplied analogues. acs.org For instance, 5-bromotryptophan (5BrTrp) and 6-bromotryptophan (6BrTrp) have been successfully incorporated into proteins using the L. lactis Trp auxotroph strain PA1002. acs.org

A more precise method utilizes orthogonal synthetase/tRNA pairs, which are engineered to specifically recognize the halogenated analogue and not the canonical tryptophan. acs.org This technique allows for the site-specific insertion of the analogue in response to a unique codon, such as the amber stop codon (UAG). nih.gov Researchers have developed orthogonal Trp synthetase/tRNA pairs for the incorporation of 5-chlorotryptophan and 5-bromotryptophan into proteins in E. coli. acs.org Furthermore, engineered chimeric phenylalanyl-tRNA synthetase (chPheRS)/tRNA pairs have been shown to successfully incorporate various halogenated tryptophan derivatives, including 6-chlorotryptophan (6ClW), 7-chlorotryptophan (B86515) (7ClW), 6-bromotryptophan (6BrW), and 7-bromotryptophan (7BrW), into proteins like superfolder green fluorescent protein (sfGFP). nih.gov

The efficiency of incorporation and the effects on the resulting peptide or protein have been subjects of detailed research. In studies involving the antimicrobial peptide nisin, the incorporation of tryptophan analogues at specific positions was achieved with efficiencies ranging from 69% to 97%. researchgate.net However, the incorporation of a Trp analogue in nisin generally led to lower production yields compared to the incorporation of natural tryptophan. researchgate.net

The successful incorporation of these analogues is often confirmed by mass spectrometry, which can detect the mass shift corresponding to the halogenated residue. For example, the incorporation of chloro-tryptophan into sfGFP resulted in a mass of 27654 Da, compared to the wild-type mass of 27597 Da, while bromo-tryptophan incorporation resulted in a mass of 27699 Da. nih.gov

The strategic placement of halogenated tryptophans can significantly impact the properties of peptides. For instance, the incorporation of 6-chlorotryptophan into a β-peptide helix was shown to lead to a high-affinity inhibitor of the p53/hDM2 interaction, a key target in cancer therapy. ebi.ac.uk Similarly, the bromination of tryptophan residues, often at the 6-position, is a known post-translational modification in some naturally occurring antimicrobial peptides isolated from marine organisms, suggesting an evolutionary advantage conferred by this modification. mdpi.comacs.org

Table 1: Examples of Halogenated Tryptophan Analogue Incorporation

Analogue Host Organism Protein/Peptide Method Key Finding Reference(s)
5-Bromotryptophan Lactococcus lactis Nisin Auxotroph strain Efficient incorporation, but can negatively influence post-translational dehydration. acs.org
6-Bromotryptophan Lactococcus lactis Nisin Auxotroph strain Efficiently incorporated into ribosomally synthesized peptides. acs.org
5-Chlorotryptophan Escherichia coli Recombinant proteins Orthogonal synthetase/tRNA pair Enables site-specific incorporation. acs.org
6-Chlorotryptophan Escherichia coli sfGFP Engineered aaRS/tRNA pair Successful incorporation confirmed by mass spectrometry. nih.gov
7-Chlorotryptophan Escherichia coli sfGFP Engineered aaRS/tRNA pair Demonstrates specificity of engineered synthetases. nih.gov
6-Bromotryptophan Escherichia coli sfGFP Engineered aaRS/tRNA pair Successful incorporation confirmed by mass spectrometry. nih.gov
7-Bromotryptophan Escherichia coli sfGFP Engineered aaRS/tRNA pair Demonstrates specificity of engineered synthetases. nih.gov
6-Chlorotryptophan N/A β-peptide Chemical Synthesis Enhanced binding affinity to hDM2. ebi.ac.uk

Table 2: Research Findings on Halogenated Tryptophan Incorporation

Research Focus Model System Findings Reference(s)
Antimicrobial Peptides Nisin produced in L. lactis Incorporation of bromo-tryptophan analogues can enhance antimicrobial activity. The position of incorporation influences post-translational modifications. acs.orgresearchgate.net
Protein Engineering sfGFP in E. coli Engineered tRNA synthetases allow for the creation of fully autonomous bacterial cells capable of biosynthesizing and incorporating various chloro- and bromo-tryptophans. nih.gov
Therapeutic Peptides Stapled peptides targeting Mdm2 Substitution of tryptophan with L-6-chlorotryptophan significantly increases binding affinity to the cancer therapeutic target Mdm2. ebi.ac.uk
Metabolic Studies Trypanosoma brucei Halogenated tryptophan analogues were assessed for potential incorporation into trypanosomal proteins to investigate their anti-parasitic mechanisms. plos.org

Biotransformation and Metabolic Pathways of N Acetyl 6 Chlorotryptophan

Kynurenine (B1673888) Pathway Modulation and Intermediates

N-Acetyl 6-chlorotryptophan, primarily through its deacetylated form, 6-chlorotryptophan, serves as a significant modulator of the kynurenine pathway. This pathway is the principal route for tryptophan metabolism in the body, leading to the production of several neuroactive compounds. nih.govfrontiersin.org The introduction of 6-chlorotryptophan into this system alters the typical flow of metabolites, impacting the balance between neurotoxic and neuroprotective compounds. frontiersin.orgregeneraprime.com

The initial and rate-limiting step of the kynurenine pathway is the conversion of L-tryptophan to N-formylkynurenine, a reaction catalyzed by the enzyme indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). frontiersin.orgnih.gov Monosubstituted tryptophan derivatives, including 6-chlorotryptophan, are recognized as inhibitors of IDO activity. nih.gov By competing with the natural substrate, L-tryptophan, 6-chlorotryptophan effectively slows down the entry of tryptophan into the kynurenine pathway. This inhibition is a key mechanism by which it modulates the entire metabolic cascade. nih.govnih.gov

The modulation of IDO has direct consequences on the downstream production of key kynurenine pathway metabolites, namely the neurotoxic N-methyl-D-aspartate (NMDA) receptor agonist quinolinic acid and the neuroprotective antagonist kynurenic acid. nih.govnih.gov Studies using mass spectrometric assays in both cell cultures and in vivo models have demonstrated that 6-chlorotryptophan effectively attenuates the formation of L-kynurenine and, consequently, both quinolinic acid and kynurenic acid from L-tryptophan. nih.govnih.gov In studies on macaques with inflammatory neurological disease, administration of 6-chlorotryptophan was shown to reduce the accumulation of these endogenous metabolites in the cerebrospinal fluid. nih.govnih.govebi.ac.uk

MetaboliteEffect of 6-chlorotryptophan AdministrationSource
L-KynurenineAttenuated Formation nih.govebi.ac.uk
Kynurenic AcidAttenuated Formation nih.govebi.ac.uk
Quinolinic AcidAttenuated Formation nih.gov

This table summarizes the observed effects of 6-chlorotryptophan on the formation of key endogenous kynurenine pathway metabolites.

While inhibiting the metabolism of native L-tryptophan, 6-chlorotryptophan itself serves as a substrate for the kynurenine pathway enzymes. This results in its conversion into a series of novel chlorinated metabolites. ebi.ac.ukebi.ac.uk In vivo studies have confirmed that 6-chlorotryptophan is metabolized to form both 4-chlorokynurenine (B1664160) and 7-chlorokynurenate. nih.govebi.ac.ukebi.ac.uk The formation of 7-chlorokynurenate is particularly significant, as it is known to be a potent antagonist of NMDA receptors. nih.govebi.ac.uk This suggests that 6-chlorotryptophan may function as an effective prodrug for the targeted delivery of this neuroprotective agent to the central nervous system. nih.govebi.ac.ukebi.ac.uk

PrecursorResulting Chlorinated MetaboliteSource
6-chlorotryptophan4-chlorokynurenine nih.govebi.ac.ukebi.ac.uk
6-chlorotryptophan7-chlorokynurenate nih.govebi.ac.ukebi.ac.uk
6-chlorotryptophan4-chloro-3-hydroxyanthranilic acid ebi.ac.uk

This table lists the chlorinated derivatives that are formed from the biotransformation of 6-chlorotryptophan.

Enzymatic Biotransformation Mechanisms

The biotransformation of this compound begins with the enzymatic hydrolysis of its acetyl group. This reaction is a critical step, as it releases the active modulator, 6-chlorotryptophan. The synthesis of optically pure 6-chloro-L-tryptophan (B15053) often involves the use of racemic N-acetyl-6-chloro-tryptophan as a starting material. nih.gov Enzymes such as L-aminoacylase (EC 3.5.1.14) or porcine kidney acylase are employed to selectively deacetylate the L-enantiomer, leaving the N-acetyl-6-chloro-D-tryptophan intact. nih.govresearchgate.net This demonstrates a key enzymatic pathway for the processing of the N-acetylated form in biological systems.

Further down the metabolic pathway, other enzymes act on the resulting 6-chlorotryptophan. The enzyme KynA, the first enzyme in the kynurenine pathway, catalyzes a ring-opening reaction to generate N-formyl-L-kynurenine from tryptophan. nih.gov Studies in engineered E. coli have shown that KynA can also process 6-chlorotryptophan to produce its corresponding chlorinated derivative, 6-chloro-N-formyl-L-kynurenine. nih.gov

EnzymeSubstrateProductMechanismSource
L-aminoacylaseN-Acetyl-6-chloro-L-tryptophan6-chloro-L-tryptophanHydrolysis (Deacetylation) nih.govresearchgate.net
KynA6-chlorotryptophan6-chloro-N-formyl-L-kynurenineOxidative Ring Opening nih.gov

This table details the specific enzymes involved in the biotransformation of this compound and its primary metabolite.

In Vivo Metabolic Fate and Derivative Formation Studies

The metabolic fate of 6-chlorotryptophan has been investigated in vivo, particularly in animal models of inflammatory neurological disease, to understand its effects within a complete biological system. nih.gov Studies in poliovirus-infected rhesus macaques provided a model for central nervous system inflammation and the associated upregulation of the kynurenine pathway. nih.gov When [13C6]L-tryptophan was administered to these animals, an increased synthesis of labeled L-kynurenine and quinolinic acid was observed. nih.gov

The co-infusion of 6-chlorotryptophan with the labeled L-tryptophan led to a marked attenuation in the formation of labeled quinolinic acid. nih.gov This confirmed its inhibitory effect on the pathway in a living organism. Crucially, these in vivo experiments also demonstrated the biotransformation of 6-chlorotryptophan into its own derivatives. nih.gov Analysis of cerebrospinal fluid revealed the conversion of 6-chlorotryptophan into 4-chlorokynurenine and 7-chlorokynurenate, highlighting its role as a substrate for the pathway and a precursor to novel, neuroactive chlorinated compounds. nih.govebi.ac.uk

Biological Activities and Molecular Mechanisms of Action

Protein-Protein Interaction Modulation

N-Acetyl 6-chlorotryptophan has been identified as a key component in the design of sophisticated molecular tools aimed at disrupting specific protein-protein interactions. Its incorporation into synthetic peptides has been shown to significantly enhance their biological activity.

The interaction between the oncoprotein Mdm2 and the tumor suppressor protein p53 is a critical regulatory point in cell cycle control and apoptosis. In many cancers, Mdm2 is overexpressed, leading to the inactivation of p53 and promoting tumor growth. Consequently, the development of inhibitors of the Mdm2/p55 interaction is a promising strategy for cancer therapy.

Stapled peptides, which are synthetic alpha-helical peptides constrained by a hydrocarbon staple, have emerged as potent inhibitors of this interaction. The incorporation of non-natural amino acids, such as 6-chlorotryptophan, into these stapled peptides has been explored to enhance their binding affinity and efficacy.

Research has demonstrated that replacing the natural tryptophan residue with 6-chlorotryptophan in a stapled peptide dual inhibitor of Mdm2/Mdmx can modulate its inhibitory activity. For instance, one study reported that such a substitution led to a roughly 2-fold increase in activity against Mdm2. This enhancement is attributed to specific molecular interactions between the chlorinated indole (B1671886) ring and the Mdm2 protein.

A study on stapled peptide dual inhibitors of the p53-Mdm2/Mdmx interactions provided specific data on the inhibitory concentrations (IC50) of these peptides. The data below illustrates the impact of sequence and modifications, including the presence of 6-chlorotryptophan, on the inhibition of Mdm2.

Table 1: Inhibitory Activity of Stapled Peptides against Mdm2

Compound Sequence Net Charge Mdm2 IC50 (nM)
PDI LTFEHYWAQLTS 0 44
3d Ac-LTFK(pyr)RYW(Cl)AQLK(Ac)S-NH2 +2 28 ± 1.0
3e Ac-LTFK(pyr)RYW(Cl)AQLK(Ac)S-NH2 +2 14 ± 1.2

This table is interactive. You can sort and filter the data.

The structural basis for the enhanced binding affinity of 6-chlorotryptophan-containing peptides to Mdm2 has been investigated through crystallographic studies. The chlorine atom at the 6-position of the indole ring of tryptophan plays a crucial role in forming favorable interactions within the tryptophan-binding pocket of Mdm2.

The following table presents the apparent dissociation constants (Kd) for the binding of various stapled peptides to the N-terminal domain of Mdm2, highlighting the enhanced affinity conferred by the 6-chlorotryptophan modification.

Table 2: Binding Affinities of Stapled Peptides to Mdm2

Peptide Key Modification Apparent Kd (nM)
PM2 Unmodified Tryptophan 34.35 ± 2.03
M011 L-6-chlorotryptophan 6.76 ± 2.11
M012 6-Me-tryptophan 16.5 ± 2.4

This table is interactive. You can sort and filter the data.

While the incorporation of 6-chlorotryptophan into peptides has been shown to enhance their binding affinity to specific targets like Mdm2, detailed studies on the broader effects of this compound on general protein stability, folding, and activity are not extensively available in the reviewed scientific literature. The introduction of a halogen atom can influence the physicochemical properties of the amino acid, such as hydrophobicity and electronic distribution, which could in turn affect the conformational preferences and stability of peptides and proteins. However, specific experimental data and detailed mechanistic insights into these effects for this compound remain to be fully elucidated.

Enzyme Inhibition Profiling

The potential of this compound as an enzyme inhibitor is an area of scientific interest. However, based on the available scientific literature, a comprehensive enzyme inhibition profile for this specific compound has not been established.

There is a lack of publicly available research data from specificity and selectivity studies of this compound against a broad panel of enzymes. Such studies are crucial to identify specific enzyme targets and to understand the compound's potential for selective inhibition.

Detailed kinetic studies to determine whether this compound acts as a reversible or irreversible inhibitor of any specific enzyme are not present in the reviewed scientific literature. Understanding the mechanism of inhibition, including the determination of kinetic parameters such as Ki (inhibition constant) and kinact (rate of inactivation), is essential for characterizing the inhibitory potential of a compound.

Mechanisms of Enzyme Specificity

This compound is a derivative of 6-chlorotryptophan scbt.com. Its mechanism of enzyme specificity is primarily understood through the actions of its parent compound, 6-chlorotryptophan, which functions as an inhibitor within the kynurenine (B1673888) pathway—the primary route for tryptophan metabolism. This pathway is regulated by several key enzymes, including indoleamine 2,3-dioxygenase, which is a critical enzyme in the synthesis of L-kynurenine and the neurotoxin quinolinic acid nih.gov.

The specificity of 6-chlorotryptophan lies in its ability to interfere with this metabolic cascade, thereby reducing the production of downstream neuroactive metabolites nih.gov. The addition of an N-acetyl group, a common biochemical modification, may influence the compound's stability, solubility, and interaction with target enzymes hmdb.ca. The N-acetylation of amino acids can be carried out by N-acetyltransferase enzymes (NATs), which are a widespread family of enzymes in eukaryotes involved in various cellular processes hmdb.ca.

Neurobiological Effects and Neuromodulation

Manipulation of Neuroactive Metabolite Concentrations (Quinolinate, Kynurenate)

Research demonstrates that 6-chlorotryptophan directly manipulates the concentrations of key neuroactive metabolites derived from the kynurenine pathway. In both in vitro cell cultures and in vivo models, it has been shown to inhibit the synthesis of the excitotoxic N-methyl-D-aspartate (NMDA) receptor agonist, quinolinate nih.gov.

Furthermore, 6-chlorotryptophan attenuates the formation of both L-kynurenine and kynurenate nih.gov. During its metabolism, 6-chlorotryptophan is converted into other active compounds, including 4-chlorokynurenine (B1664160) and 7-chlorokynurenate. Notably, 7-chlorokynurenate is a potent antagonist of the glycine (B1666218) co-agonist site on NMDA receptors, providing another mechanism by which the parent compound can modulate neuroactivity nih.gov. This targeted interference makes 6-chlorotryptophan and its derivatives useful tools for studying the physiological roles of these neuroactive metabolites in neurological diseases nih.gov.

Table 1: Effects of 6-Chlorotryptophan on Kynurenine Pathway Metabolites

Metabolite Effect of 6-Chlorotryptophan Administration Reference
L-Kynurenine Attenuated formation nih.gov
Kynurenate Attenuated formation nih.gov
Quinolinate Inhibited synthesis nih.gov

Attenuation of Neuroinflammatory Pathways

While direct studies on this compound are limited, research on the structurally related compound N-acetyl-L-tryptophan (NAT) provides significant insight into its potential anti-inflammatory properties. In animal models of Alzheimer's disease, NAT administration has been shown to downregulate the expression of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), in both the hippocampus and frontal cortex nih.govnih.govresearchgate.net.

NAT also reduces the levels of total and phosphorylated nuclear factor kappa B (NF-κB), a pivotal transcription factor that governs the inflammatory response nih.govnih.gov. Further studies have shown that NAT can inhibit the secretion of other inflammatory mediators, such as Substance P and interleukin-1β (IL-1β) nih.govmedchemexpress.com. These findings suggest a potent ability to attenuate neuroinflammatory cascades.

Table 2: Anti-inflammatory Effects of N-Acetyl-L-tryptophan (NAT)

Inflammatory Marker Effect of NAT Administration Brain Region Reference
Tumor Necrosis Factor-α (TNF-α) Downregulated Hippocampus, Frontal Cortex nih.govnih.gov
Interleukin-6 (IL-6) Downregulated Hippocampus, Frontal Cortex nih.govnih.gov
Nuclear Factor kappa B (NF-κB) Reduced total and phosphorylated levels Hippocampus nih.gov
Substance P Inhibited secretion - nih.govmedchemexpress.com

Influence on Cognitive Function and Neurodegenerative Processes

The neuroprotective potential of N-acetyl-L-tryptophan (NAT) extends to its influence on cognitive function and key markers of neurodegeneration. In rat models of Alzheimer's-like pathology induced by amyloid-β oligomers, NAT treatment significantly mitigated cognitive decline, as measured by improved performance in the Morris water maze spatial navigation task nih.govnih.govresearchgate.net.

Mechanistically, this improvement in cognitive function is associated with several biochemical changes. NAT treatment reduced the activity of acetylcholinesterase, an enzyme that degrades the neurotransmitter acetylcholine, and lowered the levels of phosphorylated Tau protein, a hallmark of Alzheimer's disease pathology nih.govnih.gov. Additionally, NAT administration led to the upregulation of cAMP response element-binding protein 1 (CREB1) signaling, a pathway crucial for synaptic plasticity and long-term memory formation nih.govnih.gov. These findings highlight a neuroprotective role in ameliorating processes central to neurodegenerative conditions nih.govnih.gov.

Cellular and Molecular Target Elucidation

Research into the molecular targets of N-acetyl-L-tryptophan (L-NAT) has identified specific receptors and intracellular pathways through which it exerts its neuroprotective effects researchgate.net. A primary molecular target is the neurokinin-1 receptor (NK-1R) nih.govmedchemexpress.com. L-NAT functions as an antagonist at this receptor, thereby disrupting the binding of its natural ligand, the neuropeptide Substance P nih.govmedchemexpress.com. The interaction between Substance P and NK-1R is a key mechanism in modulating neuroinflammation nih.gov.

Downstream of receptor binding, L-NAT has been shown to impact critical cell survival pathways. It inhibits mitochondrial dysfunction by preventing the release of pro-apoptotic factors, including cytochrome c, Smac/DIABLO, and apoptosis-inducing factor (AIF), from the mitochondria into the cell's cytoplasm nih.govmedchemexpress.com. This stabilization of the mitochondrial membrane effectively inhibits the activation of the intrinsic apoptotic cascade, including the activation of caspase-1, caspase-9, and caspase-3 nih.gov.

Structure Activity Relationship Sar and Rational Design of N Acetyl 6 Chlorotryptophan Derivatives

Impact of Halogenation on Biological Activity and Binding Affinity

Halogenation of the tryptophan indole (B1671886) ring is a key strategy for modulating the pharmacological activities of resulting derivatives. nih.gov The introduction of halogen atoms like chlorine, fluorine, bromine, and iodine can significantly alter a molecule's physicochemical properties, which in turn affects its biological function. nih.govencyclopedia.pub These changes are generally associated with improved cell membrane permeability, enhanced target selectivity, and increased binding affinity. nih.govmdpi.com

The position and type of halogen are critical. For instance, the introduction of halotryptophans into RGD peptides, a sequence known to bind integrins, has been shown to increase binding affinity and specificity for the integrin αvβ3. nih.govacs.org In one study, replacing tryptophan with 7-bromotryptophan in a peptide doubled its affinity for αvβ3 and markedly increased selectivity over another integrin, α5β1. acs.org This enhanced affinity is thought to result from altered electronic or steric properties that favor interaction with the target receptor. acs.org

Conversely, progressive fluorination of a tryptophan residue (Trp96) in the LmrR protein, a bacterial multidrug transcriptional repressor, demonstrated that increasing the number of fluorine atoms systematically decreases the binding affinity for aromatic drugs like daunomycin and riboflavin. acs.orgnih.gov This effect is attributed to the high electronegativity of fluorine, which reduces the electron density of the indole π-electron cloud, thereby weakening the electrostatic component of π-π stacking interactions crucial for ligand binding. acs.orgnih.gov This highlights that the impact of halogenation is context-dependent, relying on the specific nature of the protein-ligand interaction.

Table 1: Effect of Tryptophan Halogenation on LmrR Binding Affinity Data adapted from experimental findings on drug binding to the LmrR protein with modified Tryptophan (W96) residues. acs.org

LmrR VariantLigandDissociation Constant (Kd) at 25 °C (nM)Fold Decrease in Affinity (vs. Wild Type)
Wild Type (W)Riboflavin4601
4,5,6,7-tetraFWRiboflavin33,400~70
Wild Type (W)Daunomycin-1
Fluorinated WDaunomycin-~6

Design of Non-Natural Amino Acid Incorporations for Enhanced Bioactivity

The synthesis and incorporation of non-natural amino acids, including various halotryptophans, into peptides is a powerful strategy for developing compounds with enhanced biological activity. acs.orgresearchgate.netmdpi.com These modifications can improve stability, binding affinity, and receptor selectivity. nih.govnih.gov

One successful approach involves the enzymatic synthesis of an array of l- and d-halotryptophans, which can then be incorporated into peptide scaffolds like RGD peptides. acs.orgresearchgate.net The use of d-amino acids, for example, can stabilize specific peptide conformations, such as β-turns, which are often critical for high-affinity receptor binding. acs.org Methodologies like dynamic stereoinversion have been developed to convert l-halotryptophans into their d-enantiomers, making these valuable building blocks more accessible. acs.orgacs.org

Synthetic chemistry offers further avenues for diversification. Techniques like Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling can be applied to halotryptophan residues, even within unprotected peptides, to create novel derivatives. acs.orgdiva-portal.org For example, using 7-bromotryptophan as a chemical handle for Suzuki–Miyaura cross-coupling allows for the introduction of new biaryl motifs, leading to peptides with enhanced affinity and selectivity for specific integrin subtypes. acs.org The design of β-branched α-amino acids, such as hybrids of phenylalanine and tryptophan, represents another frontier, creating molecules with restricted side-chain mobility that can fine-tune interactions with target receptors. rsc.org

Elucidation of Aromatic and Pi-Stacking Interactions

Aromatic and π-π stacking interactions are fundamental forces in protein-ligand binding, and the indole ring of tryptophan is a key participant in these events. acs.orgnih.gov These interactions arise from attractive forces between π-electron clouds of aromatic systems and are crucial for molecular recognition and complex stability. nih.govlibretexts.org

The introduction of a chlorine atom at the 6-position of the tryptophan ring, as in 6-chlorotryptophan, can also significantly influence these interactions. In the design of a peptide mimetic targeting the HDM2 protein, the replacement of a key residue with L-6-chlorotryptophan led to a nearly 1000-fold increase in binding affinity. acs.org Crystal structure analysis revealed that this dramatic improvement was partly due to new, favorable aromatic-aromatic stacking interactions between the 6-chlorotryptophan side chain and groups on the protein surface. acs.org This demonstrates that halogenation can be used not just to modulate existing interactions but to create entirely new, affinity-enhancing contacts. acs.org

Table 2: Impact of Progressive Tryptophan Fluorination on Drug Binding Energy Data derived from studies on the LmrR protein, illustrating the change in Gibbs Free Energy (ΔG) of binding as the tryptophan (W96) residue is progressively fluorinated. acs.org

LmrR VariantLigandBinding Energy (ΔG) at 25 °C (kJ/mol)
Wild Type (W)Daunomycin-37.8
4,5,6,7-tetraFWDaunomycin-32.5
Wild Type (W)Riboflavin-36.2
4,5,6,7-tetraFWRiboflavin-25.7

Strategies for Tuning Biological Activity of Peptides with Halotryptophans

A variety of chemical strategies are employed to fine-tune the biological activity of peptides containing halotryptophans, aiming to optimize properties like affinity, selectivity, and metabolic stability. nih.govacs.org These methods leverage the unique characteristics conferred by the halogenated residues.

Key strategies include:

Halogen Substitution: As discussed, the choice of halogen (F, Cl, Br, I) and its position on the indole ring directly impacts the electronic and steric profile of the amino acid, influencing receptor binding. nih.govencyclopedia.pubacs.org This is a primary tool for modulating bioactivity.

Incorporation of D-Amino Acids: Substituting natural L-amino acids with their D-isomers, including D-halotryptophans, can enforce specific secondary structures like β-turns, which are often optimal for receptor recognition, leading to increased affinity and stability. nih.govacs.orgnih.gov

Late-Stage Diversification: Using the halogen atom as a synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) allows for the introduction of diverse chemical moieties, such as aryl or biaryl groups, onto the tryptophan scaffold even after peptide synthesis. acs.orgresearchgate.netdiva-portal.org This modular approach enables the rapid generation and screening of new analogues with potentially improved properties. acs.org

N-methylation: Methylation of the peptide backbone nitrogen is a common technique to increase metabolic stability and constrain the peptide's conformation. nih.govresearchgate.net However, its effect is context-dependent; in some RGD peptides containing bromotryptophan, N-methylation actually led to reduced affinity and selectivity. acs.org

These strategies, often used in combination, provide a powerful toolkit for the rational design of peptide-based therapeutics, using halotryptophan derivatives as versatile building blocks to achieve desired biological profiles. acs.orgnih.gov

Advanced Analytical and Characterization Techniques

Chromatographic Separations

Chromatographic techniques are fundamental in the analysis of N-Acetyl 6-chlorotryptophan, enabling the separation and quantification of the compound and its related substances.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation and Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the enantiomeric purity of chiral compounds like 6-chlorotryptophan, the parent compound of this compound. The separation of enantiomers is critical as they often exhibit different biological activities.

A specialized HPLC method utilizing a Cinchona alkaloid-based zwitterionic chiral stationary phase (CSP), specifically CHIRALPAK® ZWIX(+), has proven effective for the enantiomeric separation of monosubstituted tryptophan derivatives, including 6-chlorotryptophan. nih.govnih.gov This CSP contains a chiral trans-2-aminocyclohexanesulfonic acid moiety. nih.govnih.gov The mobile phase composition is a critical factor in achieving successful separation. A mixture of methanol (B129727) and water (98/2) containing formic acid (FA) and diethylamine (B46881) (DEA) as additives has been shown to provide good separation of enantiomers. nih.govnih.gov Optimal separation (α > 1.25) is achieved with FA concentrations between 25–75 mM and DEA concentrations between 20–50 mM. nih.govnih.gov Using this HPLC method, the optical purity of synthesized 6-chloro-l-tryptophan (B15053) was determined to be greater than 99.0%. nih.govnih.gov

Most analytical separations for enantiomers are performed using specialized chiral HPLC columns. chromatographyonline.com These columns feature a unique spatial arrangement of functional groups on the stationary phase that allows for differential recognition and, consequently, different retention times for chiral molecules. chromatographyonline.com

Table 1: HPLC Parameters for Enantiomeric Separation of Tryptophan Derivatives

ParameterValue
Stationary Phase Cinchona alkaloid-based zwitterionic CSP (CHIRALPAK® ZWIX(+))
Mobile Phase Methanol/H₂O (98/2) with Formic Acid and Diethylamine additives
Formic Acid Conc. 25–75 mM
Diethylamine Conc. 20–50 mM
Separation Factor (α) > 1.25
Determined Optical Purity > 99.0%

This table summarizes the HPLC conditions used for the successful enantiomeric separation of 6-chlorotryptophan and other tryptophan derivatives.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Metabolite Analysis

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is a highly sensitive and specific technique for the quantitative analysis of metabolites in complex biological samples. While direct studies on this compound metabolites are not extensively detailed, the methodology for analyzing related tryptophan metabolites is well-established.

A targeted UHPLC-MS/MS approach has been validated for the quantitative analysis of various neurotransmitters and tryptophan metabolites in brain tissue. mdpi.comresearchgate.net This method typically employs a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive mode. mdpi.com The analytical method demonstrates excellent validation parameters, including low limits of detection and high precision and accuracy. mdpi.comresearchgate.net For instance, intra- and inter-day precision values are often within 0.6–14.4%, and accuracy ranges from 87.2–119.6%. mdpi.com

The development of UHPLC-MS/MS methods for tryptophan-melatonin pathway metabolites in human plasma highlights the technique's capability for simultaneous separation and quantification of structurally diverse and low-concentration analytes. diva-portal.orgchromatographyonline.com These methods often involve a simple sample preparation step, such as protein precipitation, followed by rapid analysis. chromatographyonline.com

Table 2: Typical UHPLC-MS/MS Validation Parameters

ParameterTypical Range
Limit of Detection (LOD) 0.01–1.70 µg/mL
Regression Coefficient (r²) ≥ 0.9946
Intra-day Precision (CV%) 0.6–11.9%
Inter-day Precision (CV%) 0.6–14.4%
Intra-day Accuracy (%) 87.6–107.1%
Inter-day Accuracy (%) 87.2–119.6%

This table presents typical validation parameters for UHPLC-MS/MS methods used in the analysis of tryptophan metabolites, demonstrating the robustness of the technique.

Spectroscopic and Structural Analysis

Spectroscopic and structural analysis techniques provide invaluable insights into the three-dimensional structure of this compound and its interactions with biological targets.

X-ray Crystallography for Ligand-Protein Complex Structures

X-ray crystallography is a powerful method for determining the high-resolution, three-dimensional structure of molecules and their complexes with proteins. nih.gov This technique has been instrumental in understanding how peptides containing 6-chlorotryptophan bind to their protein targets.

For example, the crystal structure of a stapled peptide containing L-6-chlorotryptophan (M011) bound to the Mdm2 protein was solved at 1.66 Å resolution. plos.org This structural analysis revealed that the 6-chloro moiety of the tryptophan residue is readily accommodated within a hydrophobic pocket of the Mdm2 protein. plos.org The binding of this modified peptide induces a conformational change in an Mdm2 residue (L57) to widen the tryptophan-binding pocket, which explains the increased binding affinity compared to the unmodified peptide. plos.org The process of determining such structures involves crystallizing the protein-ligand complex and then collecting and analyzing X-ray diffraction data. numberanalytics.com

Fluorescence Fluctuation Analysis for Binding Kinetics

Fluorescence-based techniques are widely used to study the binding affinity and kinetics of protein-ligand interactions. Tryptophan itself has intrinsic fluorescence that can be quenched upon binding to a ligand, providing a means to measure binding affinity. nih.gov

While direct fluorescence fluctuation analysis data for this compound is not available, the principle has been applied to study the binding of a beta-peptide containing 6-chlorotryptophan to the hDM2 protein. ebi.ac.uk This analysis demonstrated high-affinity binding. ebi.ac.uk Fluorescence polarization is another technique that can provide real-time quantification of the association between a fluorescent ligand and a biomolecule, allowing for the determination of binding kinetics. nih.gov This method can even detect differences in binding kinetics resulting from single mutations in a protein. nih.gov

Mass Spectrometry for Compound Identification and Dereplication

Mass spectrometry (MS) is an essential tool for the identification of unknown compounds and for dereplication, the process of rapidly identifying known compounds in a complex mixture to avoid their rediscovery. nih.gov

In the context of natural product discovery from microbial extracts, LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) is used for chemical dereplication. researchgate.net In one study, dereplication analysis of extracts from a Streptomyces strain identified N-acetyl-6-chlorotryptophan. researchgate.netasm.org The mass spectrometer was operated in ESI mode with a capillary voltage of 4 kV. researchgate.net This early identification of known compounds like this compound allows researchers to focus their efforts on novel bioactive molecules. nih.gov An ultra-performance liquid chromatography-photodiode array-high-resolution tandem mass spectrometric (UPLC-PDA-HRMS-MS/MS) method has been developed for the dereplication of fungal secondary metabolites, which involves creating a database of HRMS and MS/MS spectra for known compounds. nih.gov

Computational Chemistry and Molecular Modeling Studies

Ligand-Protein Docking and Binding Affinity Prediction

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. derpharmachemica.com This method is instrumental in understanding the binding mode of N-Acetyl 6-chlorotryptophan to its potential biological targets. By simulating the interaction between the ligand and the protein's binding site, docking algorithms can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the complex.

The process typically involves generating a multitude of possible binding poses of the ligand within the protein's active site and then using a scoring function to rank these poses based on their predicted binding affinity. nih.gov A higher score generally indicates a more favorable binding interaction. For this compound, this can help in identifying the most likely protein targets and understanding the structural basis of its biological activity.

Binding affinity prediction goes a step further by quantifying the strength of the interaction between the ligand and the protein. This is often expressed as the binding free energy (ΔG), where a more negative value signifies a stronger and more stable interaction. Various computational methods, ranging from empirical scoring functions to more rigorous but computationally expensive methods like free energy perturbation (FEP) and thermodynamic integration (TI), are employed for this purpose. These predictions are crucial for lead optimization in drug discovery, allowing for the comparison of different ligands and the prioritization of those with the highest predicted affinity for a particular target.

Below is an illustrative data table showcasing the type of output generated from a hypothetical docking and binding affinity prediction study of this compound with a target protein.

Target ProteinPredicted Binding ModeKey Interacting ResiduesEstimated Binding Affinity (kcal/mol)
Protein Kinase AThe indole (B1671886) ring of this compound occupies a hydrophobic pocket, with the acetyl group forming a hydrogen bond with the backbone carbonyl of Val123. The carboxylate group forms a salt bridge with Lys72.Val123, Lys72, Leu49, Ala70-8.5
Human Serum AlbuminThe compound binds within Sudlow's site I, with the chloro-indole moiety making hydrophobic contacts. The N-acetyl group interacts with the side chain of Tyr150.Tyr150, Arg222, His242-7.2
Cyclooxygenase-2This compound is predicted to bind in the active site channel, with the chlorine atom forming a halogen bond with a backbone carbonyl.Arg120, Tyr355, Ser530-9.1

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. acs.org Unlike the static picture provided by docking, MD simulations can capture the conformational changes in both the ligand and the protein upon binding, offering a more realistic representation of the biological system. acs.org These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the trajectory of the complex over a specific period, typically ranging from nanoseconds to microseconds.

For this compound, MD simulations can be employed to:

Assess the stability of the docked pose: By running a simulation starting from the predicted binding pose from docking, researchers can determine if the ligand remains stably bound within the active site or if it dissociates.

Characterize the flexibility of the ligand and protein: MD simulations can reveal which parts of the ligand and the protein are rigid and which are more flexible, providing insights into the entropic contributions to binding.

Identify and quantify specific interactions: The frequency and duration of hydrogen bonds, salt bridges, and other non-covalent interactions can be monitored throughout the simulation, highlighting the most critical interactions for binding.

Calculate binding free energies: Advanced MD-based methods, such as umbrella sampling and metadynamics, can be used to compute the potential of mean force (PMF) along a reaction coordinate, from which the binding free energy can be derived.

The insights gained from MD simulations are invaluable for understanding the detailed mechanism of action of this compound and for the rational design of analogs with improved binding properties.

The following table illustrates the types of data that can be extracted from an MD simulation study of this compound bound to a target protein.

Simulation ParameterValue/Observation
Simulation Time500 nanoseconds
Root Mean Square Deviation (RMSD) of LigandStable with an average of 1.2 Å from the initial docked pose
Key Hydrogen BondsA persistent hydrogen bond observed between the N-H of the indole ring and the side chain of Asp108 (present in >80% of the simulation time)
Water-Mediated InteractionsA stable water bridge is formed between the carboxylate of the ligand and the side chains of Asn152 and Tyr204
Conformational Changes in ProteinThe loop region comprising residues 210-220 shows increased flexibility upon ligand binding

Note: The data in this table is hypothetical and for illustrative purposes only.

Prediction of Protein-Protein Interaction Sites

While this compound is a small molecule, it can potentially modulate protein-protein interactions (PPIs). It might achieve this by binding to one of the protein partners and either stabilizing or disrupting the complex. Therefore, predicting the sites of protein-protein interactions is a crucial step in understanding the potential broader biological effects of this compound.

Several computational methods exist for predicting PPI sites, which can be broadly categorized into:

Sequence-based methods: These methods use protein sequence information, often looking for conserved motifs or co-evolutionary patterns between interacting proteins.

Structure-based methods: These approaches analyze the three-dimensional structure of a protein to identify surface patches with properties conducive to binding, such as specific shapes (pockets or grooves), hydrophobicity, and charge distribution. oup.com

Machine learning-based methods: These methods integrate various sequence and structural features to train a model that can distinguish between interacting and non-interacting surfaces. acs.org

By identifying the PPI sites on a protein that is a potential target for this compound, researchers can then use docking and molecular dynamics simulations to investigate whether the binding of the compound at or near these sites could allosterically or directly affect the protein's ability to interact with its partners.

An example of how prediction results for PPI sites could be presented is shown in the table below.

Protein TargetPredicted PPI Site ResiduesPrediction MethodConfidence Score
Protein X45-55, 89-102, 150-163Structure-based (surface patch analysis)0.85
Protein Y12-25, 78-90Machine Learning (Support Vector Machine)0.92
Protein Z201-215 (co-evolutionary signal with Protein W)Sequence-based (co-evolution)0.78

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, can provide highly accurate information about the electronic structure and properties of a molecule like this compound. These calculations can be used to determine a wide range of properties that are fundamental to the molecule's reactivity and interactions with its environment.

Key electronic properties that can be calculated for this compound include:

Molecular orbital energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's ability to donate or accept electrons. The HOMO-LUMO gap is related to the molecule's chemical reactivity and stability. researchgate.net

Electrostatic potential: This property maps the charge distribution on the surface of the molecule, revealing regions that are electron-rich (negative potential) and electron-poor (positive potential). This is crucial for understanding electrostatic interactions with protein targets.

Partial atomic charges: QC calculations can assign partial charges to each atom in the molecule, which can be used as parameters in molecular mechanics force fields for MD simulations.

Dipole moment: The magnitude and direction of the molecular dipole moment influence how the molecule will orient itself in an electric field and its interactions with polar molecules like water.

The introduction of a chlorine atom at the 6-position of the tryptophan indole ring is expected to significantly alter the electronic properties compared to the parent N-acetyltryptophan. QC calculations can precisely quantify these changes, for instance, by showing the electron-withdrawing effect of the chlorine atom on the indole ring.

A summary of hypothetical quantum chemical calculation results for this compound is presented in the table below.

Electronic PropertyCalculated ValueMethod/Basis Set
HOMO Energy-6.2 eVDFT/B3LYP/6-31G
LUMO Energy-0.8 eVDFT/B3LYP/6-31G
HOMO-LUMO Gap5.4 eVDFT/B3LYP/6-31G
Molecular Dipole Moment3.5 DebyeDFT/B3LYP/6-31G
Partial Charge on Chlorine Atom-0.15 eMulliken Population Analysis

Note: The data in this table is hypothetical and for illustrative purposes only.

Applications of N Acetyl 6 Chlorotryptophan As a Research Tool

Biochemical Probes for Enzyme and Receptor Studies

While specific studies detailing the use of N-Acetyl 6-chlorotryptophan as a biochemical probe are not extensively documented, research on other halogenated tryptophans provides a strong basis for its potential applications. unc.edunih.gov For instance, the altered fluorescence properties of halogenated tryptophans can be exploited to study protein dynamics and ligand binding affinities. nih.gov The electron-withdrawing nature of the chlorine atom can influence the hydrogen-bonding capabilities and π-π stacking interactions of the indole (B1671886) ring, providing insights into the specific forces that govern molecular recognition at the active sites of enzymes or the binding pockets of receptors. nih.gov Furthermore, N-acetyl-L-tryptophan, the non-halogenated parent compound, is known to act as an antagonist of the neurokinin-1 receptor (NK-1R), suggesting that this compound could be developed as a selective probe for this and other receptors. medchemexpress.comtargetmol.com

Tools for Protein Engineering and Unnatural Amino Acid Incorporation

One of the most promising applications of tryptophan analogues is in the field of protein engineering, specifically through the site-specific incorporation of unnatural amino acids (UAAs). This technique allows for the introduction of novel chemical functionalities into proteins, thereby enabling the creation of proteins with enhanced or entirely new properties.

Research has demonstrated the successful incorporation of 6-chlorotryptophan (the de-acetylated form of the title compound) into proteins using engineered aminoacyl-tRNA synthetase/tRNA pairs in bacterial expression systems. nih.gov This process, known as genetic code expansion, allows for the precise replacement of a specific codon (typically a stop codon) with the UAA. nih.gov this compound can serve as a precursor for the enzymatic or chemical synthesis of 6-chlorotryptophan, which is then utilized in these in vivo systems.

The incorporation of 6-chlorotryptophan has been shown to subtly alter the properties of proteins. For example, its inclusion in fluorescent proteins can lead to shifts in their excitation and emission spectra. nih.gov The presence of the chlorine atom can also enhance protein stability and modulate protein-protein interactions. nih.govnih.gov This powerful tool opens up possibilities for creating novel biocatalysts, therapeutic proteins with improved efficacy, and proteins with unique spectroscopic properties for advanced imaging applications.

Table 1: Examples of Halogenated Tryptophan Incorporation into Proteins

Halogenated Tryptophan Host Organism Method Application Reference
6-chlorotryptophan E. coli Genetic Code Expansion Altering fluorescent protein spectra nih.gov
6-bromotryptophan E. coli Genetic Code Expansion Altering fluorescent protein spectra nih.gov
7-chlorotryptophan (B86515) E. coli Biosynthesis and Genetic Code Expansion Platform for engineering proteins nih.gov

This table is interactive. Click on the headers to sort the data.

In Vitro and In Vivo Models for Neurological and Oncological Research

While direct studies on this compound in neurological and oncological models are lacking, research on its parent compound, N-acetyl-L-tryptophan, provides compelling evidence for its potential in these areas.

In the context of neurological research , N-acetyl-L-tryptophan has shown neuroprotective effects in various models of neurodegenerative diseases. medchemexpress.comnih.govnih.gov For instance, it has been demonstrated to ameliorate cognitive decline and neuroinflammation in animal models of Alzheimer's disease. nih.gov Studies have also indicated its potential in models of amyotrophic lateral sclerosis (ALS). The proposed mechanisms for these effects include the antagonism of the substance P receptor and the inhibition of inflammatory pathways. medchemexpress.comnih.gov Given that halogenation can enhance the biological activity and metabolic stability of compounds, this compound could potentially exhibit more potent or prolonged neuroprotective effects, making it a valuable candidate for investigation in these disease models.

In oncological research , the role of tryptophan metabolism is an area of intense investigation. Tumors often exploit tryptophan metabolic pathways to create an immunosuppressive microenvironment. nih.gov While there is no direct evidence for the use of this compound in cancer models, some studies have identified N-acetyl-D-tryptophan as a potential biomarker for breast cancer. dovepress.com Furthermore, the inhibition of enzymes involved in tryptophan degradation is being explored as a cancer therapy strategy. nih.gov Halogenated derivatives of tryptophan could serve as specific inhibitors or modulators of these enzymes, providing a novel approach for cancer research.

Table 2: Investigated Effects of N-acetyl-L-tryptophan in Neurological Disease Models

Disease Model Key Findings Proposed Mechanism of Action Reference
Alzheimer's Disease (rat model) Improved spatial memory, reduced neuroinflammation Substance P antagonism, reduction in oxidative stress nih.govnih.gov

This table is interactive. Click on the headers to sort the data.

Chiral Building Block in Complex Molecule Synthesis

Chiral amino acids and their derivatives are fundamental building blocks in the asymmetric synthesis of a wide array of complex organic molecules, including pharmaceuticals and natural products. nih.govchimia.chrsc.orgsemanticscholar.org The defined stereochemistry of this compound makes it a valuable chiral precursor for the synthesis of more complex, optically active molecules.

The presence of the chlorine atom on the indole ring offers a handle for further chemical modifications through cross-coupling reactions, such as Suzuki or Heck couplings. nih.gov This allows for the introduction of diverse functional groups at a specific position on the indole scaffold, leading to the generation of a library of novel compounds with potential biological activities. The N-acetyl group provides protection for the amine functionality during synthesis and can be readily removed when required.

While specific examples of the use of this compound as a chiral building block in total synthesis are not yet prevalent in the literature, the principles of chiral pool synthesis strongly support its potential in this regard. rsc.org Its use could streamline the synthesis of complex indole alkaloids and other pharmacologically relevant molecules that contain a substituted tryptophan moiety.

Future Directions and Emerging Research Avenues

Exploration of Novel Therapeutic Applications beyond Current Research

The unique structure of N-Acetyl 6-chlorotryptophan and its parent compound, 6-chlorotryptophan, positions them as candidates for diverse therapeutic applications. Research is expanding beyond their established roles to explore new possibilities in treating a range of diseases.

One significant area of investigation is in the development of novel antiparasitic agents. Halogenated tryptophan analogues have demonstrated potent trypanocidal activity against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. plos.orgnih.gov Studies show that these compounds disrupt critical amino acid metabolic pathways within the parasite, suggesting a selective mechanism of action. plos.orgnih.gov The trypanocidal effect of these potent compounds can be reversed by adding excess natural tryptophan to the growth media, which points to direct competition and involvement in the parasite's tryptophan metabolism. plos.org

In the realm of neuroscience, 6-chloro-DL-tryptophan is being explored for its potential to influence serotonin (B10506) pathways, making it a person of interest for developing treatments for mood disorders and other neurological conditions. chemimpex.com Furthermore, it has been shown to mitigate the accumulation of the neurotoxin quinolinic acid in the brain following systemic immune activation, a process implicated in several neuroinflammatory disorders. nih.gov As a substrate of the kynurenine (B1673888) pathway, 6-chloro-D,L-tryptophan was found to attenuate increases in brain and lung indoleamine-2,3-dioxygenase (IDO) activity. nih.gov The ability of 6-chlorotryptophan to act as a prodrug for 7-chlorokynurenate, a potent antagonist of NMDA receptors, further highlights its therapeutic potential in neurology. ebi.ac.uk

Additionally, this compound has been identified as a naturally produced intermediate in the biosynthesis of colibrimycins, a novel class of halogenated hybrid compounds. asm.org This discovery opens avenues for its use as a precursor in the biotechnological production of new and potentially bioactive natural products. The inhibition of the enzyme indoleamine 2,3-dioxygenase (IDO) by monosubstituted tryptophan derivatives like 6-chlorotryptophan is another key research focus, with implications for cancer therapy and other conditions where IDO is overactive. nih.gov

Development of More Efficient and Sustainable Synthetic Strategies

The growing interest in this compound and its derivatives necessitates the development of more efficient and environmentally sustainable methods for their synthesis. Current research is moving from traditional chemical synthesis towards innovative biocatalytic and biosynthetic approaches.

A common synthetic route involves the condensation of 6-chloroindole (B17816) with N-acetylserine, which produces racemic N-acetyl-6-chloro-tryptophan. nih.gov The crucial step for obtaining the biologically relevant L- or D-enantiomer is the subsequent optical resolution. Enzymatic hydrolysis using aminoacylases is a key strategy for this resolution. For instance, L-aminoacylase is used to selectively hydrolyze the N-acetyl group from the L-enantiomer, allowing for the separation of 6-chloro-L-tryptophan (B15053) from the unreacted N-acetyl-6-chloro-D-tryptophan. ebi.ac.uknih.gov Similarly, D-aminoacylase can be used for the synthesis of D-tryptophan derivatives. researchgate.net

Table 1: Key Steps in the Chemoenzymatic Synthesis of 6-Chloro-L-Tryptophan
StepDescriptionKey Reagents/EnzymesProductReference
1. CondensationReaction of 6-chloroindole with N-acetylserine to form the racemic N-acetylated derivative.6-chloroindole, N-acetylserine, Acetic AnhydrideRacemic N-acetyl-6-chloro-tryptophan nih.gov
2. Enzymatic ResolutionSelective hydrolysis of the L-enantiomer of the N-acetylated compound.L-aminoacylase (EC 3.5.1.14), CoCl₂6-chloro-L-tryptophan and N-acetyl-6-chloro-D-tryptophan ebi.ac.uknih.gov
3. SeparationAcid-base extraction and chromatography to isolate the final products.HCl, NaOH, Ethyl AcetatePurified 6-chloro-L-tryptophan (>99.0% optical purity) nih.gov

Future strategies are focusing on whole-cell biosynthesis using engineered microorganisms. frontiersin.org This involves harnessing the power of metabolic engineering and synthetic biology to create microbial cell factories capable of producing halogenated tryptophans directly from simple carbon sources. A critical component of this strategy is the use of halogenating enzymes, or halogenases. acs.org FAD-dependent halogenases, which can be classified by their regioselectivity (e.g., Trp 5-, 6-, and 7-halogenases), are particularly relevant for producing specifically chlorinated tryptophan derivatives and are a major focus of enzyme engineering efforts. asm.org

Integrated Omics Approaches in Metabolic and Mechanistic Studies

To fully understand the biological effects and mechanisms of action of this compound, researchers are increasingly turning to integrated "omics" technologies. These approaches, which include metabolomics, proteomics, transcriptomics, and genomics, provide a system-wide view of cellular responses to the compound.

Metabolomics has proven to be a powerful tool for elucidating the metabolic impact of halogenated tryptophans. plos.org In studies on Trypanosoma brucei, metabolomic analysis of parasites treated with these compounds revealed significant disruptions in aromatic amino acid metabolism, pinpointing the transamination process as a key target. plos.orgnih.gov Such untargeted analyses can identify which metabolic pathways are affected, offering clues to the compound's mechanism of action and potential off-target effects. researchgate.net

The integration of multiple omics datasets offers a more comprehensive understanding. For example, combining proteomics with metabolomics can directly link changes in enzyme levels to alterations in metabolite concentrations. biorxiv.org Advanced computational frameworks, such as the deep learning model MetDeeCINE, are being developed to integrate proteomic and metabolomic data to predict the quantitative relationships between enzymes and metabolites, even identifying allosteric regulatory interactions without prior knowledge. biorxiv.org Applying such models to study the effects of this compound could reveal its precise molecular targets and regulatory influence on complex metabolic networks. These multi-omics strategies are essential for moving beyond simple pathway mapping to a deeper, functional understanding of how these compounds work in a biological system. osti.govmdpi.com

Table 2: Application of Omics in Studying Halogenated Tryptophans
Omics ApproachApplicationKey Findings/Potential InsightsReference
MetabolomicsInvestigating the effect of halogenated tryptophans on Trypanosoma brucei.Revealed disruption of aromatic amino acid transamination, indicating a specific metabolic target. plos.orgnih.gov
ProteomicsIdentifying changes in protein expression in response to treatment.Can identify enzyme targets and compensatory changes in protein expression. biorxiv.org
Integrated Multi-OmicsCombining metabolomics and proteomics data using deep learning frameworks (e.g., MetDeeCINE).Predicts enzyme-metabolite relationships and identifies key regulatory control points in metabolic pathways. biorxiv.org
Genomics/TranscriptomicsIdentifying genes and gene clusters involved in the biosynthesis or response to halogenated compounds.Facilitates the discovery of novel biosynthetic pathways and resistance mechanisms. asm.orgosti.gov

Refinement of Computational Predictive Models for Drug Discovery

Computational methods are becoming indispensable in modern drug discovery, and the development of refined predictive models is a key research avenue for this compound and its derivatives. These in silico tools can accelerate the discovery process by predicting biological activity, physicochemical properties, and potential protein targets, thereby reducing the need for costly and time-consuming experimental screening.

Molecular docking and modeling are used to simulate the interaction between tryptophan derivatives and their protein targets. biotechnologia-journal.orgimrpress.com For instance, in silico docking has been used to assess how tryptophan derivatives might inhibit efflux pumps like P-glycoprotein, which is crucial for predicting a drug's ability to cross the blood-brain barrier. biotechnologia-journal.org Similar models have explored the binding of tryptophan to bitter taste receptors, providing insights into molecular recognition. mdpi.comresearchgate.net

A major focus is the development of machine learning and artificial intelligence models for activity prediction. arxiv.org In a notable example, an open drug discovery competition for novel antimalarials demonstrated that machine learning models could successfully predict active compounds against Plasmodium falciparum even without a known structure for the biological target. chemrxiv.org Such models can learn from existing structure-activity relationship data to guide the synthesis of new, more potent derivatives of this compound.

Furthermore, advanced computational models are being developed to predict fundamental properties. This includes tools that calculate the lipophilicity of non-standard amino acids, a critical parameter for drug bioavailability and cell permeability. explorationpub.com The emergence of protein language models (PLMs) and large language models (LLMs) like ESM-2 and GPT-2 represents a paradigm shift, enabling researchers to predict the "druggability" of proteins on a large scale and identify novel targets for compounds like this compound. nih.gov

Q & A

Q. What are the established synthetic pathways for N-Acetyl 6-chlorotryptophan, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves chlorination of tryptophan derivatives followed by N-acetylation. Key variables include reaction temperature (e.g., 0–25°C for chlorination ), solvent polarity (e.g., dichloromethane vs. DMF), and stoichiometry of chlorinating agents (e.g., Cl₂ or SO₂Cl₂). Yield optimization requires HPLC monitoring of intermediates and final product purity . For reproducibility, document molar ratios, catalyst use (if any), and purification steps (e.g., column chromatography with silica gel).

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological Answer: Combine NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For NMR, confirm the acetyl group (δ ~2.0 ppm for CH₃) and chlorinated indole ring (characteristic aromatic proton shifts at δ ~7.2–7.5 ppm). HRMS should match the molecular ion [M+H]⁺ at m/z 280.05 (C₁₃H₁₃ClN₂O₃). Cross-validate with FT-IR for carbonyl stretches (~1650 cm⁻¹) .

Q. What known biological roles or enzymatic interactions involve N-Acetyl 6-chortryptophan, and how are these studied in vitro?

Methodological Answer: Studies suggest its role as a modulator of tryptophan metabolism, particularly in pathways involving indoleamine 2,3-dioxygenase (IDO1) . Use enzyme kinetics assays (e.g., UV-Vis spectroscopy to monitor kynurenine formation) and competitive inhibition models. Include negative controls (e.g., unmodified tryptophan) and statistical validation (e.g., ANOVA for dose-response curves) .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize this compound synthesis while minimizing byproducts?

Methodological Answer: Employ a central composite design (CCD) to evaluate factors like temperature, pH, and reagent concentration. Use Minitab or Design-Expert for regression analysis to model interactions. For example, a 2³ full factorial design with triplicate center points reduces variability . Prioritize factors via Pareto charts and validate predicted optimal conditions with confirmatory runs (e.g., ±5% error tolerance).

Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?

Methodological Answer: Conduct meta-analysis to identify confounding variables (e.g., cell line specificity, assay protocols). For instance, discrepancies in IC₅₀ values may arise from differences in serum concentration or incubation time. Replicate experiments under harmonized conditions and apply Bland-Altman plots to assess inter-study bias . Cross-reference primary sources (avoiding commercial databases) for raw data validation .

Q. What computational strategies predict the binding affinity of this compound to target proteins, and how are these validated experimentally?

Methodological Answer: Use molecular docking (AutoDock Vina) with crystal structures from the PDB (e.g., IDO1: 4PK5). Score binding poses using MM-GBSA for free energy calculations. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (Kd). Compare computational ΔG values with experimental ΔH/ΔS profiles .

Methodological and Literature Evaluation

Q. How can researchers systematically identify gaps in the literature on this compound’s physicochemical properties?

Methodological Answer: Conduct a scoping review using PubMed, SciFinder, and Web of Science with keywords: "this compound," "stability," "solubility," "pKa." Exclude non-peer-reviewed sources (e.g., patents, commercial sites). Tabulate missing data (e.g., logP, thermal degradation profiles) and prioritize experiments via priority matrices .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data of this compound in cell models?

Methodological Answer: Use nonlinear regression (e.g., sigmoidal dose-response curves in GraphPad Prism) to calculate EC₅₀/LC₅₀. Apply the Akaike Information Criterion (AIC) to compare model fits. For censored data (e.g., values below detection limits), employ Tobit regression or multiple imputation . Report 95% confidence intervals and effect sizes (Cohen’s d).

Ethical and Reproducibility Considerations

Q. How should researchers design studies to ensure reproducibility of this compound bioactivity assays?

Methodological Answer: Adhere to FAIR principles: document batch-specific purity (HPLC chromatograms), storage conditions (-80°C in amber vials), and solvent preparation (e.g., DMSO concentration ≤0.1%). Use cell lines authenticated via STR profiling. Share raw data in repositories like Zenodo or Figshare with detailed metadata .

Q. What protocols mitigate bias when interpreting conflicting data on this compound’s metabolic stability?

Methodological Answer: Implement blinded analysis for LC-MS quantification (e.g., randomize sample IDs). Use internal standards (e.g., deuterated analogs) to correct for matrix effects. Predefine exclusion criteria (e.g., outliers beyond ±3 SD) in the statistical analysis plan (SAP) . Disclose funding sources and conflicts of interest transparently .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.